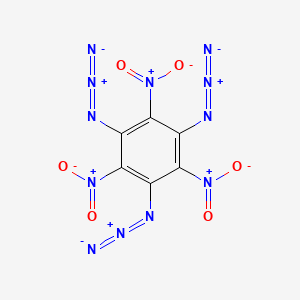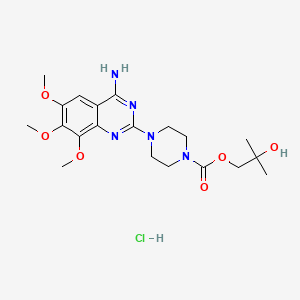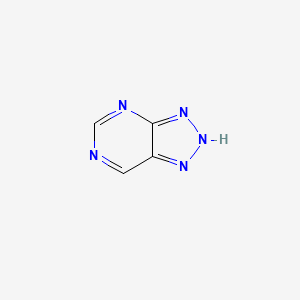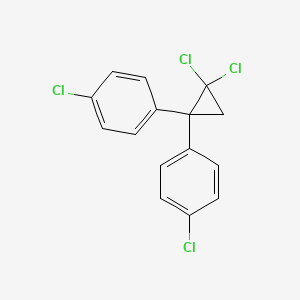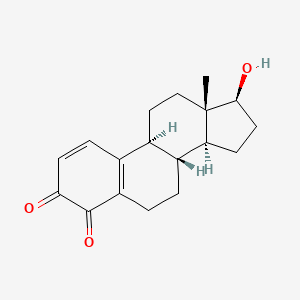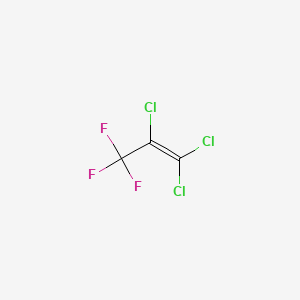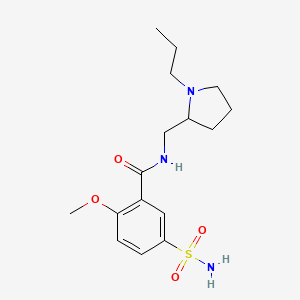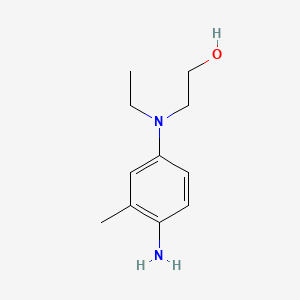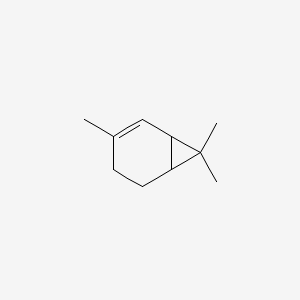
Testosterone isobutyrate
Descripción general
Descripción
Testosterone Isobutyrate is an androgen and anabolic steroid medication and a testosterone ester . It is used for indications such as low testosterone levels in men and delayed puberty in boys . The medication is administered by injection into muscle once every 1 to 2 weeks . Unlike most other testosterone esters, which are provided as oil solutions, testosterone isobutyrate is formulated as a microcrystalline aqueous suspension .
Synthesis Analysis
Testosterone is produced via the canonical androgen production pathway and is essential for normal masculinisation and testis function . In the canonical pathway, 17β-hydroxysteroid dehydrogenase type 3 (HSD17B3) is viewed as a critical enzyme in the production of testosterone, performing the final conversion required . Recent studies in mice deficient in HSD17B3 have made the surprising finding that testosterone production is maintained .
Molecular Structure Analysis
The molecular formula of Testosterone Isobutyrate is C23H34O3 . The molecular weight is 358.5 g/mol . The IUPAC name is [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate .
Chemical Reactions Analysis
Testosterone can activate the androgen receptor itself or after conversion to 5α-dihydrotestosterone (DHT) by the enzyme 5α-reductase .
Aplicaciones Científicas De Investigación
Gender-Affirming Hormone Therapy for Transgender Men
Testosterone isobutyrate plays a significant role in gender-affirming hormone therapy (GAHT) for transgender men. It is used to induce masculinizing effects such as increased muscle mass, cessation of menstruation, and deepening of the voice. A study from Okayama University highlighted the long-term effects and safety profile of testosterone therapy, showing favorable outcomes with minimal side effects .
Effects on Metabolic Disorders
Research has explored the use of Testosterone isobutyrate in the prevention and remission of type II diabetes mellitus (T2DM). Testosterone therapy has been associated with improved insulin sensitivity and glycemic control in men with T2DM .
Prostate Health
The impact of Testosterone isobutyrate on prostate health is a critical area of research. Studies have investigated its effects on lower urinary tract symptoms, prostate enlargement, and its relationship with prostate cancer. The findings contribute to understanding the safety of testosterone therapy concerning prostate health .
Mecanismo De Acción
Target of Action
Testosterone isobutyrate is a prodrug of testosterone . Its primary target is the androgen receptor , which is the biological target of endogenous androgens like testosterone and dihydrotestosterone . The androgen receptor is a nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone .
Mode of Action
Testosterone isobutyrate, being a prodrug of testosterone, acts as an agonist of the androgen receptor . Once it binds to the receptor, the receptor/ligand complex localizes to the nucleus and acts as a DNA-binding transcription factor, regulating gene expression . This interaction with the androgen receptor induces gene expression that causes the growth and development of masculine sex organs and secondary sexual characteristics .
Biochemical Pathways
Testosterone isobutyrate affects the androgen biosynthesis pathway . All mammalian steroid hormones, including testosterone, are synthesized from cholesterol by sequential cytochrome P450- and dehydrogenase-dependent enzymatic reactions . In the canonical pathway, 17β-hydroxysteroid dehydrogenase type 3 (HSD17B3) is viewed as a critical enzyme in the production of testosterone . Recent studies suggest that there may be other 17β-hydroxysteroid dehydrogenase enzymes involved in testosterone production during puberty .
Pharmacokinetics
Testosterone isobutyrate is administered by intramuscular injection once every 1 to 2 weeks in males . Unlike most other testosterone esters, which are provided as oil solutions, testosterone isobutyrate is formulated as a microcrystalline aqueous suspension . The duration of action is approximately 2 weeks . The pharmacokinetics of testosterone, including its bioavailability, metabolism, biological half-life, and other parameters, differ by route of administration .
Result of Action
The action of testosterone isobutyrate results in both androgenic and anabolic effects , as well as weak estrogenic effects due to metabolism of testosterone into estradiol . It is used for indications such as low testosterone levels in men and delayed puberty in boys . It is also used in the treatment of Klinefelter’s syndrome, aplastic anemia, Cushing’s syndrome (as an anabolic to preserve lean body mass), postmenopausal osteoporosis in women, advanced breast cancer in women, breast pain in women, and cachexia .
Action Environment
The action of testosterone isobutyrate can be influenced by various environmental factors. For instance, the amount of steroid that can penetrate into the cells, the extent of metabolic conversions within the cells, and the interactions with the receptor proteins all play a role in the action of the androgen receptors at the genomic level
Safety and Hazards
Direcciones Futuras
Numerous studies have demonstrated the benefits of Testosterone Therapy in overtly hypogonadal men . There are several possible administration routes for testosterone treatment. Each approach has advantages and disadvantages, and the choice of the method of Testosterone Therapy will often be determined by patient preference or co-medication . Although new developments are promising, it seems that among the available treatments, only transdermal gel delivery and long-acting injectable testosterone undecanoate provide pharmacokinetic behavior that gives a steady state level within a physiological range .
Propiedades
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O3/c1-14(2)21(25)26-20-8-7-18-17-6-5-15-13-16(24)9-11-22(15,3)19(17)10-12-23(18,20)4/h13-14,17-20H,5-12H2,1-4H3/t17-,18-,19-,20-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHZLMFTKOTWGQ-WAUHAFJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70151573 | |
| Record name | Testosterone isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70151573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Testosterone isobutyrate | |
CAS RN |
1169-49-9 | |
| Record name | Testosterone, isobutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1169-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Testosterone isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001169499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Testosterone isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70151573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Testosterone isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.293 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TESTOSTERONE ISOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0KNQ242J5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



